molecular formula C13H24O3 B13626179 Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate

Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate

Cat. No.: B13626179
M. Wt: 228.33 g/mol
InChI Key: YMOQSSGUMUXQEZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate is an ethyl ester derivative featuring a hydroxylated cyclohexyl moiety substituted with a propyl group at the 4-position. Such esters are frequently explored in medicinal chemistry and materials science due to their tunable physicochemical properties .

Properties

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate

InChI

InChI=1S/C13H24O3/c1-3-5-11-6-8-13(15,9-7-11)10-12(14)16-4-2/h11,15H,3-10H2,1-2H3

InChI Key

YMOQSSGUMUXQEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(CC(=O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate typically involves the esterification of cyclohexaneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Cyclohexaneacetic acid+EthanolAcid CatalystEthyl 2-(1-hydroxy-4-propylcyclohexyl)acetate+Water\text{Cyclohexaneacetic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Cyclohexaneacetic acid+EthanolAcid Catalyst​Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The acid catalyst commonly used is sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield cyclohexaneacetic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Oxidation: The hydroxy group in the compound can be oxidized to form a ketone.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Cyclohexaneacetic acid and ethanol.

    Reduction: The corresponding alcohol.

    Oxidation: The corresponding ketone.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Core Structural Features

The compound’s cyclohexyl backbone distinguishes it from bicyclic or aromatic analogs. Key comparisons include:

Compound Molecular Formula Key Substituents Molecular Weight (Da) Structural Features
Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate C₁₃H₂₂O₃ 1-hydroxy, 4-propyl cyclohexyl 226.3 Cyclohexyl ring with hydroxyl and propyl groups; ester linkage
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S Bromo, ethyl-sulfinyl benzofuran 359.2 Aromatic benzofuran core; sulfinyl group; π-π interactions in crystal packing
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate C₁₉H₁₈N₂O₂ Diphenylimidazole 306.4 Imidazole ring with aromatic substituents; enhanced π-stacking potential
Methyl 2-hydroxyacetate C₃H₆O₃ Hydroxyl, methyl ester 90.08 Simple ester; polar hydroxyl group; lower steric hindrance


Key Observations :

  • Cyclohexyl vs.
  • Substituent Effects : The hydroxyl and propyl groups enhance hydrophilicity and lipophilicity, respectively, balancing solubility and membrane permeability. This contrasts with sulfinyl or halogenated analogs (e.g., ), where electron-withdrawing groups may increase reactivity or polarity.

Biological Activity

Ethyl 2-(1-hydroxy-4-propylcyclohexyl)acetate is a compound of interest due to its potential biological activities. This article will explore the compound's biological effects, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure with a hydroxyl group and an ethyl acetate moiety. This unique structure is thought to contribute to its biological activity, particularly in terms of its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, compounds with similar cyclohexane frameworks have demonstrated inhibition of SARS-CoV-2 protease activity, which is crucial for viral replication. The effective concentration (EC50) values for these compounds suggest significant antiviral potential, with some derivatives showing EC50 values as low as 0.70 μM in cell assays .

Hypolipidemic Effects

Research into related compounds has shown hypolipidemic effects, where certain derivatives significantly reduced serum cholesterol and triglyceride levels in animal models. For example, a related compound reduced cholesterol levels by 23% and triglycerides by 35% at a dosage of 0.05% in diet studies involving normal rats . Although specific data on this compound is limited, its structural similarity suggests potential for similar metabolic effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and lipid metabolism.
  • Receptor Modulation : Some derivatives act on adrenergic receptors, influencing hormonal secretions that could affect metabolic pathways .
  • Antioxidant Activity : Related compounds have demonstrated antioxidant properties, which may contribute to their overall biological efficacy.

Study on Antiviral Efficacy

A study conducted on a series of cyclohexane derivatives revealed that certain compounds exhibited strong antiviral activity against SARS-CoV-2. The study highlighted the importance of structural features in determining the efficacy of these compounds, noting that modifications to the cyclohexane ring significantly impacted their inhibitory potency .

Hypolipidemic Activity Research

In another study focusing on hypolipidemic agents, ethyl derivatives were evaluated for their ability to lower lipid levels in hyperlipidemic rat models. The results indicated that specific structural modifications enhanced the hypolipidemic effects, providing insights into how similar modifications might affect this compound .

Data Summary

Activity Effect Model Reference
AntiviralEC50 = 0.70 μMVero E6 cells
HypolipidemicCholesterol reduction: 23%Normal rats
Triglyceride reduction: 35%Normal rats

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